molecular formula C21H22N4O4S B12137115 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B12137115
M. Wt: 426.5 g/mol
InChI Key: OILSEFGLOHPOCO-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrimidinyl group, a sulfamoyl group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide typically involves multiple steps. One common approach is the reaction of 2,6-dimethylpyrimidine with a sulfonyl chloride derivative to form the sulfamoyl intermediate. This intermediate is then reacted with 4-methylphenoxyacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes, potentially inhibiting their activity. The phenoxyacetamide moiety may also play a role in binding to target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanylacetamide
  • N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Uniqueness

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C21H22N4O4S/c1-14-4-8-18(9-5-14)29-13-21(26)24-17-6-10-19(11-7-17)30(27,28)25-20-12-15(2)22-16(3)23-20/h4-12H,13H2,1-3H3,(H,24,26)(H,22,23,25)

InChI Key

OILSEFGLOHPOCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC(=C3)C)C

Origin of Product

United States

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